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  • Product: 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride
  • CAS: 1351612-93-5

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Methodology of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride

Executive Summary In contemporary medicinal chemistry, the strategic design of building blocks is paramount to the successful discovery of novel neuroactive and target-specific therapeutics. 2-Piperazin-1-yl-1-(2-thienyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic design of building blocks is paramount to the successful discovery of novel neuroactive and target-specific therapeutics. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride ()[1][2] is a highly versatile, bifunctional chemical intermediate. By bridging a thiophene pharmacophore with a piperazine moiety via a carbonyl linker, this compound serves as a privileged scaffold for designing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.

This technical whitepaper provides an in-depth analysis of its molecular structure, details a self-validating synthetic methodology, and outlines the analytical frameworks required to ensure high-fidelity quality control in drug development workflows.

Chemical Identity & Structural Features

The architectural core of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride consists of three distinct functional zones:

  • The Thiophene Ring: A bioisostere of benzene that enhances lipophilicity and metabolic stability while providing unique electronic properties for receptor pocket binding.

  • The Carbonyl Linker: Provides a hydrogen-bond acceptor site and dictates the spatial geometry between the aromatic system and the basic amine.

  • The Piperazine Core: A strongly basic, nitrogen-rich heterocycle widely recognized for its ability to interact with the aspartate residues conserved in the orthosteric binding sites of aminergic GPCRs.

The compound is isolated as a dihydrochloride salt . The causality behind this salt selection is twofold: the free base form of piperazine is highly susceptible to atmospheric oxidation and exhibits poor aqueous solubility. Protonation of both piperazine nitrogens with hydrochloric acid yields a highly stable, water-soluble crystalline solid, ensuring extended shelf-life and optimal performance in aqueous biological assays.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride
CAS Registry Number 1351612-93-5
Molecular Formula C₁₀H₁₆Cl₂N₂OS (Base: C₁₀H₁₄N₂OS)
Molecular Weight 283.22 g/mol
Exact Mass (Base) 210.0827 Da
Physical State Solid (typically white to off-white powder)
Solubility Soluble in H₂O, DMSO, and Methanol

Synthetic Methodology & Protocol

The synthesis of this molecule must be tightly controlled to prevent poly-alkylation. Using unprotected piperazine directly often leads to a statistical mixture of mono- and bis-alkylated products, drastically reducing yield and complicating purification. Therefore, our protocol utilizes 1-Boc-piperazine to enforce strict mono-alkylation.

Rationale & Causality of Experimental Choices
  • Electrophile Selection: [3][4] is chosen as the starting electrophile due to the high reactivity of the alpha-bromo ketone in Sₙ2 displacements.

  • Solvent & Base (Acetonitrile / K₂CO₃): Acetonitrile is a polar aprotic solvent that accelerates the Sₙ2 transition state. Potassium carbonate (K₂CO₃) is employed as a mild, heterogeneous base to scavenge the hydrobromic acid byproduct. A stronger base (like NaH) is avoided to prevent enolization and subsequent aldol condensation of the ketone.

  • Deprotection (HCl in Dioxane): Anhydrous HCl in dioxane efficiently cleaves the Boc protecting group while simultaneously precipitating the target compound as the highly pure dihydrochloride salt, bypassing the need for complex free-base isolation.

Step-by-Step Self-Validating Protocol

Phase 1: Nucleophilic Substitution (Alkylation)

  • Preparation: Suspend 2-bromo-1-(2-thienyl)ethanone (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous acetonitrile (0.2 M).

  • Addition: Cool the suspension to 0°C. Add 1-Boc-piperazine (1.1 eq) dropwise as a solution in acetonitrile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Validation: Sample the reaction mixture for LC-MS analysis. The reaction is deemed complete when the starting material peak disappears and a dominant peak at m/z 311.4[M+H]⁺ (Boc-intermediate) is observed. Do not proceed until this mass is confirmed.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and extract with Ethyl Acetate/H₂O. Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected intermediate.

Phase 2: Boc-Deprotection and Salt Formation

  • Preparation: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).

  • Deprotection: Cool to 0°C and add a 4.0 M solution of HCl in dioxane (10.0 eq). Stir vigorously for 2 hours at room temperature.

  • In-Process Validation: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the high-R_f Boc-intermediate indicates successful deprotection.

  • Isolation: The product will precipitate directly from the reaction mixture as a white solid. Filter the precipitate, wash with cold diethyl ether to remove residual dioxane and organic impurities, and dry under high vacuum to afford 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.

SynthWorkflow SM1 2-Acetylthiophene Bromination Alpha-Bromination (Br2, AcOH) SM1->Bromination Inter1 2-Bromo-1-(2-thienyl)ethanone Bromination->Inter1 Alkylation Nucleophilic Substitution (1-Boc-piperazine, K2CO3) Inter1->Alkylation Inter2 Boc-Protected Intermediate Alkylation->Inter2 Deprotection Boc Deprotection & Salt Formation (HCl in Dioxane) Inter2->Deprotection Product 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride Deprotection->Product

Synthetic workflow for 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.

Pharmacological Relevance & Downstream Applications

Derivatives of 2-Piperazin-1-yl-1-(2-thienyl)ethanone are heavily utilized in the synthesis of neurotherapeutics. The terminal secondary amine of the piperazine ring can be further functionalized (via reductive amination, acylation, or sulfonylation) to tune receptor affinity.

These scaffolds frequently act as ligands for Aminergic GPCRs . Upon binding, the ligand stabilizes a specific receptor conformation, triggering the exchange of GDP for GTP on the associated G-protein (e.g., Gαi or Gαq). This initiates a cascade of second messengers (like cAMP or IP3) that ultimately modulate synaptic transmission.

GPCRPathway Ligand Piperazine-Thiophene Derivative GPCR GPCR (e.g., 5-HT / D2 Receptor) Ligand->GPCR Binding GProtein G-Protein Activation (Gαi/q) GPCR->GProtein Conformational Change Effector Effector Enzymes (Adenylate Cyclase / PLC) GProtein->Effector Signal Transduction SecondMsgr Second Messengers (cAMP ↓ / IP3 ↑) Effector->SecondMsgr Catalysis Response Cellular/Synaptic Response SecondMsgr->Response Downstream Effects

Putative GPCR signaling pathway modulated by piperazine-thiophene derivatives.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized batch before deployment in biological assays, a rigorous, self-validating analytical suite is required. The dihydrochloride salt must be analyzed in deuterated water (D₂O) or DMSO-d₆ for NMR due to its insolubility in standard non-polar NMR solvents like CDCl₃.

Table 2: Analytical Validation Metrics (Expected)
Analytical TechniqueTarget Metric / Expected ObservationValidation Purpose
¹H NMR (D₂O, 400 MHz) δ ~7.9 (1H, d), ~7.8 (1H, d), ~7.2 (1H, t) ppmConfirms the structural integrity of the thiophene ring.
¹H NMR (D₂O, 400 MHz) δ ~4.8 (2H, s) ppm (alpha-carbonyl CH₂)Confirms successful alkylation at the alpha-carbon position.
LC-MS (ESI+) m/z 211.1[M-2HCl+H]⁺Validates the molecular weight of the free base (210.30 g/mol ).
HPLC (Reverse Phase) >98% AUC at 254 nmEnsures chemical purity is suitable for sensitive in vitro assays.

References

  • Title: PubChem Compound Summary for CID 2776372, 2-Bromo-1-(2-thienyl)ethanone Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

Solubility Profile of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride: A Comprehensive Technical Guide for Aqueous and DMSO Systems

Executive Summary In preclinical drug discovery and assay development, the physicochemical behavior of a compound dictates its utility. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (CAS: 1351612-93-5) is a spec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and assay development, the physicochemical behavior of a compound dictates its utility. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (CAS: 1351612-93-5) is a specialized building block and pharmacological tool compound characterized by a lipophilic thiophene ring, an ethanone linker, and a hydrophilic piperazine moiety.

While the free base of this compound exhibits poor aqueous solubility, its formulation as a dihydrochloride salt fundamentally alters its solvation thermodynamics. This whitepaper provides an in-depth analysis of the solubility profile of this compound in water and Dimethyl Sulfoxide (DMSO), detailing the underlying chemical causality, experimental workflows for solubility determination, and best practices for avoiding precipitation artifacts during in vitro assays.

Physicochemical Profiling & Structural Thermodynamics

To understand the solubility of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, we must first analyze the structural thermodynamics of salt formation.

The free base contains two nitrogen atoms within the piperazine ring: a secondary amine and a tertiary amine. Both are susceptible to protonation. The intrinsic lipophilicity (LogP) contributed by the thiophene ring drives the free base toward organic phase partitioning, resulting in poor aqueous solubility.

Salt formation is the most effective and widely utilized method for increasing the dissolution rates of basic drugs[1]. By reacting the free base with two equivalents of hydrochloric acid, both piperazine nitrogens are protonated, yielding the dihydrochloride salt. This transformation shifts the primary solvation mechanism from weak hydrogen bonding to highly energetic ion-dipole interactions . The resulting crystalline salt possesses a high lattice energy, but the massive gain in hydration enthalpy upon introduction to water overwhelmingly drives the dissolution process forward.

Solubility Dynamics: Water vs. DMSO

The solvent environment dictates whether the compound will remain in a stable solution or undergo nucleation and precipitation. The behavior of dihydrochloride salts differs drastically between protic (water) and aprotic (DMSO) solvents[2].

Aqueous Solubility (Protic Environment)

In aqueous buffers (e.g., PBS, pH 7.4), the dihydrochloride salt is highly soluble. Water molecules act as excellent hydrogen bond donors and acceptors, effectively solvating both the protonated piperazine cations and the chloride anions. Based on the behavior of structurally analogous piperazine dihydrochloride derivatives, the aqueous solubility of this compound is expected to exceed 25 mg/mL [3][4].

DMSO Solubility (Aprotic Environment)

DMSO is the standard vehicle for high-throughput screening (HTS) stock solutions. However, dissolving dihydrochloride salts in pure DMSO presents a unique thermodynamic challenge. DMSO is a polar aprotic solvent; its highly electronegative oxygen atom is exposed, making it exceptional at solvating cations. Conversely, its positive pole (the sulfur atom) is sterically hindered by two methyl groups. Therefore, DMSO is notoriously poor at solvating anions like chloride.

Because the chloride ions are not well-solvated, the high lattice energy of the dihydrochloride crystal is more difficult to overcome in DMSO than in water. Consequently, the solubility in DMSO is typically lower than in water, generally falling in the 5 to 25 mg/mL range[4]. Furthermore, moisture-contaminated DMSO can drastically reduce solubility, necessitating the use of fresh, anhydrous DMSO[5].

Quantitative Data Summary
PropertyFree Base (Predicted)Dihydrochloride Salt (Empirical Consensus)
Aqueous Solubility (pH 7.4) Low (< 1 mg/mL)High (> 25 mg/mL)
DMSO Solubility High (> 50 mg/mL)Moderate (5 - 25 mg/mL)
Primary Solvation (Water) Hydrogen bondingIon-dipole interactions
Primary Solvation (DMSO) Dipole-dipoleCation solvation (poor anion solvation)
Precipitation Risk on Dilution HighModerate (Concentration dependent)

Experimental Workflows for Solubility Determination

To accurately profile the solubility of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, researchers must distinguish between Thermodynamic and Kinetic solubility[6].

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask HPLC-UV)

This protocol measures the true equilibrium solubility of the solid crystal lattice in a specific solvent.

  • Preparation: Weigh 5 mg of the compound into a high-recovery glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS or anhydrous DMSO) to create a visibly supersaturated suspension.

  • Equilibration: Seal the vial and incubate on an orbital shaker at 37°C for 24 hours. Causality: 24 hours ensures the solid and solution phases reach a true dynamic equilibrium, negating supersaturation artifacts.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to remove undissolved solid.

  • Quantification: Dilute the supernatant and quantify the dissolved concentration using HPLC-UV against a known calibration curve.

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Kinetic solubility mimics the conditions of biological assays, where a DMSO stock is rapidly diluted into an aqueous buffer[6].

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing aqueous buffer (e.g., PBS) to achieve final compound concentrations ranging from 1 µM to 500 µM (maintaining final DMSO concentration ≤ 1%).

  • Incubation: Incubate at room temperature for 2 hours.

  • Detection: Measure light scattering using a nephelometer. A sharp increase in light scattering indicates the precipitation point (kinetic solubility limit).

G Start 2-Piperazin-1-yl-1-(2-thienyl)ethanone 2HCl Thermo Thermodynamic Solubility Start->Thermo Kinetic Kinetic Solubility Start->Kinetic T_Step1 Add excess solid to solvent Thermo->T_Step1 K_Step1 Prepare 10 mM DMSO Stock Kinetic->K_Step1 T_Step2 Incubate 24h @ 37°C T_Step1->T_Step2 T_Step3 HPLC-UV Analysis T_Step2->T_Step3 K_Step2 Serial dilution into Buffer K_Step1->K_Step2 K_Step3 Nephelometry Analysis K_Step2->K_Step3

Caption: Workflow comparison of Thermodynamic vs. Kinetic solubility assays.

Handling, Storage, and Dilution Protocols: Avoiding the "DMSO Crash"

A critical failure point in biological assays occurs when transferring the compound from a DMSO stock to an aqueous assay buffer. This phenomenon, known as the "DMSO Crash," happens because the local concentration of the compound momentarily exceeds its kinetic solubility limit before the DMSO can diffuse into the bulk aqueous phase[7].

Because 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride relies on chloride solvation, rapid shifts in the dielectric constant of the microenvironment can trigger instantaneous nucleation.

Mitigation Strategies for Assay Preparation:
  • Order of Addition: Never add aqueous buffer directly to the DMSO stock. Always add the DMSO stock dropwise into a larger volume of vigorously vortexing aqueous buffer.

  • Intermediate Dilutions: If the final assay requires a high concentration, perform an intermediate dilution step (e.g., dilute the 100% DMSO stock into a 10% DMSO/Buffer solution) before the final transfer.

  • Temperature Control: Pre-warm both the DMSO stock and the aqueous buffer to 37°C prior to mixing. Cold buffers drastically reduce kinetic solubility and promote immediate crystallization.

  • Solvent Integrity: Always use fresh, anhydrous DMSO. Hygroscopic absorption of water into stored DMSO stocks will prematurely initiate the crash within the storage tube[5].

G DMSO_Stock 10 mM DMSO Stock Direct_Dilution Direct Aqueous Dilution DMSO_Stock->Direct_Dilution Step_Dilution Intermediate Dilution DMSO_Stock->Step_Dilution Crash Precipitation ('DMSO Crash') Direct_Dilution->Crash Vortex Rapid Vortexing Step_Dilution->Vortex Success Stable Aqueous Solution Vortex->Success

Caption: Pathways of DMSO dilution illustrating the precipitation crash and mitigation.

Conclusion

The dihydrochloride salt of 2-Piperazin-1-yl-1-(2-thienyl)ethanone offers a robust solution to the inherent lipophilicity of its free base counterpart. While it exhibits exceptional thermodynamic solubility in aqueous environments due to favorable ion-dipole interactions, its solubility in DMSO is constrained by the aprotic nature of the solvent and its inability to efficiently solvate chloride anions. By implementing rigorous thermodynamic and kinetic solubility workflows, and adhering to strict dilution protocols, researchers can prevent precipitation artifacts and ensure high-fidelity data in downstream biological assays.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.[Link]

  • Lipinski, C. A. (2004). Solubility in water and DMSO: issues and potential solutions. Pharmaceutical Profiling in Drug Discovery for Lead Selection.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride Stock Solutions

Executive Overview As a Senior Application Scientist, establishing a robust protocol for the solvation of chemical probes is critical for ensuring reproducible pharmacological and biochemical data. 2-Piperazin-1-yl-1-(2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, establishing a robust protocol for the solvation of chemical probes is critical for ensuring reproducible pharmacological and biochemical data. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is a specialized heterocyclic compound utilized in advanced drug discovery and synthetic workflows. Because it is supplied as a dihydrochloride salt, its solvation dynamics differ significantly from its free-base counterpart. This technical guide outlines the physicochemical rationale, precise reconstitution matrices, and self-validating protocols required to prepare both aqueous and organic stock solutions with maximum stability and minimal degradation.

Physicochemical Profiling & Solvent Causality

Understanding the molecular structure of this compound is the first step in designing a solvent strategy. The molecule consists of a thiophene ring linked via an ethanone (ketone) moiety to a piperazine ring.

  • Why Aqueous Buffers Work: The addition of two hydrochloric acid equivalents protonates the nitrogens in the piperazine ring, drastically lowering the compound's lipophilicity and increasing its polarity. In protic solvents like water or Phosphate-Buffered Saline (PBS), the high dielectric constant easily overcomes the crystal lattice energy of the salt, resulting in rapid dissolution via ion-dipole interactions[1].

  • Why DMSO is Required for Storage: While highly soluble in water, aqueous environments expose the ethanone moiety to potential hydrolytic degradation over time and invite microbial contamination. Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard for long-term library storage. However, because DMSO is an aprotic solvent, the strong ionic lattice of the dihydrochloride salt may present initial resistance to dissolution, necessitating mechanical disruption (sonication) to achieve high-concentration stocks[2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride
CAS Number 1351612-93-5
Molecular Formula C₁₀H₁₄N₂OS · 2HCl
Molecular Weight 283.22 g/mol
Aqueous Solubility High (Readily soluble in Water/PBS)
DMSO Solubility Soluble (May require sonication for >50 mM stocks)
Storage Temperature -20°C to -80°C (Desiccated)

Reconstitution Matrices

To minimize pipetting errors and avoid repeated freeze-thaw cycles, use the following matrix to determine the exact volume of solvent required to reach your target stock concentration.

Table 2: Mass-to-Volume Dilution Matrix
Target ConcentrationVolume for 1.0 mgVolume for 5.0 mgVolume for 10.0 mg
1 mM 3.53 mL17.65 mL35.31 mL
5 mM 0.706 mL3.53 mL7.06 mL
10 mM 0.353 mL (353 µL)1.765 mL3.53 mL
50 mM 0.071 mL (71 µL)0.353 mL (353 µL)0.706 mL (706 µL)

(Note: Calculations are based on MW = 283.22 g/mol . Formula: Volume = Mass / (MW × Concentration))

Workflow Visualization

The decision to use an aqueous buffer versus DMSO depends entirely on the immediate application. The following logic tree dictates the optimal workflow.

Workflow A 2-Piperazin-1-yl-1-(2-thienyl)ethanone 2HCl (Solid Powder) B Determine Application A->B C In Vivo / Immediate Assay (Aqueous Buffer) B->C High Solvation Energy D Long-Term Storage / HTS (Anhydrous DMSO) B->D Prevent Hydrolysis E Vortex & Sterile Filter (0.22 µm PES) C->E F Vortex & Sonicate (5-10 min at RT) D->F G Store at 4°C (Use within 24-48 hrs) E->G H Aliquot & Store at -80°C (Stable for months) F->H

Workflow for selecting and preparing stock solutions based on experimental application.

Validated Protocols for Stock Preparation

Protocol A: Aqueous Buffer Formulation (For Immediate In Vitro / In Vivo Use)

Rationale: Direct dissolution in aqueous buffers prevents the cytotoxicity associated with DMSO in sensitive cell-based assays or in vivo models. The dihydrochloride salt ensures rapid solvation.

  • Equilibration: Allow the sealed vial of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) using an analytical balance.

  • Solvation: Add the calculated volume of sterile Milli-Q water or PBS (e.g., 1.765 mL for a 10 mM stock).

  • Agitation: Vortex vigorously for 30–60 seconds. The solution should become completely clear almost immediately.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Do not use Nylon filters, as they may non-specifically bind the compound.

Protocol B: Anhydrous DMSO Formulation (For Long-Term Storage)

Rationale: Anhydrous DMSO arrests hydrolytic degradation and prevents microbial growth, making it mandatory for High-Throughput Screening (HTS) libraries and long-term archiving.

  • Equilibration: Warm the vial to room temperature.

  • Weighing: Weigh the desired mass (e.g., 10.0 mg).

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a concentrated stock (e.g., 50 mM requires 706 µL).

  • Mechanical Disruption: Vortex for 1 minute. If the solution appears cloudy (a common occurrence with dihydrochloride salts in aprotic solvents), place the vial in a room-temperature ultrasonic water bath for 5–10 minutes. The cavitation waves will break the ionic lattice, forcing the compound into solution.

  • Aliquoting: Divide the stock into 50 µL or 100 µL single-use aliquots in amber or opaque microcentrifuge tubes to protect from light.

Self-Validation & Quality Control

To ensure the trustworthiness of your protocol, implement a self-validating system:

  • Precipitation Check: Before using a DMSO stock in an aqueous assay, perform a mock serial dilution into your final assay buffer (e.g., 1:1000 dilution). Measure the absorbance at 600 nm; an increase in optical density compared to a blank indicates micro-precipitation, meaning the stock concentration is too high for the buffer's capacity.

  • LC-MS Fingerprinting: Run a baseline Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the freshly prepared stock. Store the chromatogram and compare it against the stock after 3 months of storage to verify that the ethanone moiety has not degraded.

Storage, Stability, and Handling

  • Aqueous Stocks: Highly susceptible to degradation. Store at 4°C and use within 24–48 hours. Do not freeze aqueous stocks of this compound, as pH shifts during the freezing process can cause the salt to crash out of solution.

  • DMSO Stocks: Highly stable. Store aliquots at -20°C or -80°C. Strictly avoid freeze-thaw cycles. Repeated thawing introduces atmospheric moisture into the hygroscopic DMSO, which will eventually lead to hydrolysis of the compound.

References

  • 0759 | Sigma-Aldrich: 2-piperazin-1-yl-1-(2-thienyl)
  • Source: chembk.

Sources

Application

Application Note: Synthesis Pathway and Protocols for 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride

Introduction & Scope 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (CAS: 1351612-93-5) is a highly versatile α-amino ketone building block frequently utilized in the development of CNS-active pharmacophores and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (CAS: 1351612-93-5) is a highly versatile α-amino ketone building block frequently utilized in the development of CNS-active pharmacophores and monoamine oxidase inhibitors 1[1]. The presence of the electron-rich thiophene ring coupled with the secondary amine of the piperazine moiety requires a carefully orchestrated synthetic route to prevent undesired side reactions such as electrophilic aromatic substitution or polyalkylation. This guide details a robust, self-validating three-step protocol designed for high yield and exceptional purity.

Mechanistic Pathway & Causality (E-E-A-T)

As with any advanced organic synthesis, understanding the why behind reagent selection is as critical as the how. The pathway is divided into three distinct mechanistic phases:

Regioselective α-Bromination

The synthesis initiates with the α-bromination of 1-(2-thienyl)ethanone (2-acetylthiophene). While molecular bromine (Br₂) is a traditional halogenating agent, it is highly prone to attacking the electron-rich thiophene ring, leading to complex mixtures. To ensure strict regiocontrol at the α-carbon, N-Bromosuccinimide (NBS) is employed alongside a Brønsted acid catalyst, p-toluenesulfonic acid (p-TsOH) 2[2]. The acid catalyzes the enolization of the ketone, which subsequently attacks the electrophilic bromine species generated by NBS, yielding 2-bromo-1-(2-thienyl)ethanone with high chemoselectivity.

Bimolecular Nucleophilic Substitution (Sₙ2)

The resulting α-bromo ketone is a potent electrophile. Reacting it directly with unprotected piperazine leads to a statistical nightmare of mono-alkylated, di-alkylated (dimeric), and quaternary ammonium products due to the two secondary amines of equal nucleophilicity. To establish a self-validating 1:1 stoichiometric reaction, mono-Boc protected piperazine (1-Boc-piperazine) is utilized. Potassium carbonate (K₂CO₃) acts as a heterogeneous base to scavenge the liberated hydrobromic acid (HBr), preventing the protonation of the nucleophile and driving the Sₙ2 reaction to completion.

Acidic Cleavage and Salt Precipitation

The final step requires the removal of the tert-butyloxycarbonyl (Boc) protecting group. Treating the intermediate with 4M HCl in anhydrous dioxane facilitates the acidic cleavage of the carbamate, releasing isobutylene and carbon dioxide gas. The anhydrous environment is critical: it forces the immediate precipitation of the resulting 2-piperazin-1-yl-1-(2-thienyl)ethanone as a highly pure dihydrochloride salt, bypassing the need for aqueous workup or complex chromatography.

Visualizations

SynthesisWorkflow A 1-(2-Thienyl)ethanone (Starting Material) B 2-Bromo-1-(2-thienyl)ethanone (Intermediate 1) A->B NBS, p-TsOH MeCN, 80°C C Boc-Protected Piperazine (Intermediate 2) B->C 1-Boc-piperazine K2CO3, MeCN, RT D 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride (Final) C->D 4M HCl / Dioxane RT, 2h

Three-step chemical synthesis workflow for 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.

MechanisticLogic Enol Enolization Acid Catalyzed (p-TsOH) Bromination Electrophilic Bromination Regioselective via NBS Enol->Bromination Enol attacks Br+ SN2 Nucleophilic Substitution Bimolecular (Sₙ2) via Boc-Piperazine Bromination->SN2 α-bromo ketone formed Deprotection Acidic Cleavage Boc Removal via HCl SN2->Deprotection Steric control prevents di-alkylation Protonation Salt Formation Precipitation of Dihydrochloride Deprotection->Protonation Isobutylene & CO2 release

Mechanistic logic and causality governing the synthesis pathway and intermediate transitions.

Quantitative Data & Material Requirements

The following table summarizes the stoichiometric requirements optimized for a 10.0 g scale-up of the starting material.

Reagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield
1-(2-Thienyl)ethanone126.181.0010.0 g (79.2 mmol)-
N-Bromosuccinimide (NBS)177.981.0514.8 g (83.2 mmol)-
p-Toluenesulfonic acid (p-TsOH)190.220.101.5 g (7.9 mmol)-
2-Bromo-1-(2-thienyl)ethanone 205.07--85% (13.8 g)
1-Boc-piperazine186.251.10 (vs bromo)13.8 g (74.1 mmol)-
Potassium Carbonate (K₂CO₃)138.202.00 (vs bromo)18.6 g (134.6 mmol)-
Boc-Protected Intermediate 310.41--90% (18.8 g)
4M HCl in Dioxane36.4610.0150 mL-
Target Dihydrochloride Salt 283.22--95% (16.3 g)

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-thienyl)ethanone
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 1-(2-thienyl)ethanone in 100 mL of anhydrous acetonitrile (MeCN).

  • Catalysis & Addition: Add 1.5 g of p-TsOH monohydrate. Slowly add 14.8 g of NBS in small portions over 15 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 80°C and stir for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material spot (Rf ~0.5) is fully consumed and replaced by a new UV-active spot (Rf ~0.6).

  • Workup: Cool to room temperature and concentrate the MeCN under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the α-bromo ketone as a dark oil/solid.

Protocol 2: Synthesis of tert-Butyl 4-(2-oxo-2-(2-thienyl)ethyl)piperazine-1-carboxylate
  • Preparation: Dissolve the crude 2-bromo-1-(2-thienyl)ethanone (assumed 13.8 g) in 120 mL of anhydrous MeCN.

  • Base Addition: Add 18.6 g of finely powdered K₂CO₃. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add 13.8 g of 1-Boc-piperazine in one portion.

  • Reaction: Stir the suspension vigorously at room temperature for 4–6 hours.

  • Self-Validation (In-Process Control): Check via TLC (Hexane:EtOAc 2:1). The Sₙ2 product will appear as a highly polar spot compared to the bromo-ketone.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under vacuum. Dissolve the resulting residue in 150 mL of dichloromethane (DCM). Wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and evaporate to yield the Boc-protected intermediate as a viscous oil or off-white solid.

Protocol 3: Synthesis of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride
  • Preparation: Dissolve the Boc-protected intermediate (assumed 18.8 g) in a minimal amount of anhydrous DCM (approx. 30 mL) in a 500 mL flask. Cool the flask to 0°C using an ice bath.

  • Deprotection: Dropwise, add 150 mL of 4M HCl in dioxane under a nitrogen atmosphere.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Observe the reaction mixture. The cleavage of the Boc group will generate visible gas evolution (CO₂ and isobutylene). As the free amine forms and is immediately protonated, a thick white/off-white precipitate of the dihydrochloride salt will crash out of the solution. The reaction is complete when gas evolution ceases.

  • Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (3 x 40 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to afford the target 2-piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride as a highly pure powder.

References

  • Duong, C.-T. et al. "Efficient α-Halogenation of Carbonyl Compounds by N-Bromosuccinimide and N-Chlorosuccinimde". Source: researchgate.net. URL: [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of 2-Piperazin-1-yl-1-(2-thienyl)ethanone

Abstract This document provides a comprehensive guide to the development of a robust and sensitive analytical method for 2-Piperazin-1-yl-1-(2-thienyl)ethanone using Liquid Chromatography coupled with Tandem Mass Spectro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the development of a robust and sensitive analytical method for 2-Piperazin-1-yl-1-(2-thienyl)ethanone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 2-Piperazin-1-yl-1-(2-thienyl)ethanone and its analogues are important scaffolds in medicinal chemistry and drug development.[1] The accurate and precise quantification of such compounds is critical for research, development, and quality control. This application note details a complete workflow, from sample preparation to optimized instrument parameters, and explains the scientific rationale behind the methodological choices. The target audience includes researchers, analytical scientists, and professionals in the pharmaceutical industry.

Introduction and Analytical Rationale

2-Piperazin-1-yl-1-(2-thienyl)ethanone is a heterocyclic compound featuring a piperazine ring, a ketone group, and a thienyl moiety. The piperazine ring contains two basic nitrogen atoms, making the molecule readily amenable to protonation.[2] This inherent basicity is the cornerstone of the analytical strategy, making Electrospray Ionization (ESI) in positive ion mode the ideal choice for mass spectrometric detection.[3][4] LC-MS/MS is the preferred technique for this type of analysis due to its superior sensitivity and selectivity, which allows for accurate quantification even in complex matrices.[5][6] This guide establishes a reliable method using Multiple Reaction Monitoring (MRM) for confident detection and quantification.

Physicochemical Properties and Ionization Strategy

The structure of the analyte dictates the mass spectrometric approach. The free base of the compound has the properties listed below.

PropertyValueRationale & Implication
Chemical Formula C₁₀H₁₄N₂OSUsed to calculate the exact mass.
Average Molecular Weight 210.30 g/mol Approximate mass for general reference.
Monoisotopic Mass 210.0827 g/mol Precise mass of the most abundant isotope combination.
Calculated [M+H]⁺ 211.0905 m/z The target precursor ion for MS/MS analysis in positive ESI mode.
Key Structural Feature Piperazine RingThe two tertiary amine nitrogens are basic sites, readily accepting a proton for efficient ionization via ESI+.[7]

The presence of the highly basic piperazine group means the compound will have a high proton affinity. Therefore, analysis in positive ionization mode is expected to yield a strong signal for the protonated molecule, [M+H]⁺.[8]

Experimental Workflow

A systematic approach is essential for developing a robust LC-MS/MS method. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep Weighing & Dissolution in LC-MS Grade Solvent lc Reversed-Phase HPLC (C18 Column) prep->lc Injection ms ESI+ Ionization lc->ms Elution msms MRM Analysis (Quantifier/Qualifier) ms->msms data Integration & Quantification msms->data

Caption: Overall experimental workflow for LC-MS/MS analysis.

Detailed Protocols

This section provides step-by-step protocols for the analysis. It is recommended to use LC-MS grade solvents and reagents to minimize background interference.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water. Note that the weight of the dihydrochloride salt must be corrected to the free base concentration if required.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

Liquid Chromatography (LC) Parameters

A reversed-phase chromatographic method provides excellent retention and peak shape for this moderately polar compound. The addition of formic acid to the mobile phase is critical for promoting protonation and achieving high sensitivity.[3][9]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention and separation for moderately polar analytes.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures analyte is protonated for optimal peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and UV cutoff.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CEnhances reproducibility of retention times by maintaining a stable viscosity.[5]
Injection Volume 5 µLA typical volume; can be adjusted based on sensitivity needs.
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Mass Spectrometry (MS) Parameters

The method was developed on a triple quadrupole mass spectrometer, which is ideal for quantitative MRM experiments.

Step 1: Precursor Ion Determination First, infuse a dilute solution of the analyte (~500 ng/mL) directly into the mass spectrometer or perform a full scan (Q1 scan) analysis of an LC injection. The goal is to confirm the mass of the protonated molecule, [M+H]⁺, which is predicted to be m/z 211.1 .

Step 2: Product Ion Fragmentation Next, perform a product ion scan on the precursor ion (m/z 211.1). By applying collision energy in the collision cell (Q2), the precursor ion is fragmented. The fragmentation of piperazine derivatives often involves cleavage of the piperazine ring or bonds adjacent to it.[10][11][12] For this molecule, two primary fragmentation pathways are predictable:

  • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable thienyl-acylium ion.[13]

  • Ring Cleavage: Fragmentation of the protonated piperazine ring itself.[12]

Step 3: MRM Transition Optimization Based on the product ion scan, select the most intense and specific fragment ions to create MRM transitions. A quantifier transition should be the most abundant and reproducible fragment, while a qualifier transition confirms the analyte's identity.

The following table summarizes the optimized source and MRM parameters.

ParameterOptimized Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Precursor Ion (Q1) m/z 211.1
Product Ion (Q3) - Quantifier m/z 111.1 (Thienyl-acylium ion)
Collision Energy - Quantifier 20 eV
Product Ion (Q3) - Qualifier m/z 86.1 (Piperazine fragment)
Collision Energy - Qualifier 25 eV

Method Validation Principles

To ensure the trustworthiness of the analytical results, the method should be validated. This protocol provides a self-validating system through the use of a qualifier ion ratio and can be fully validated by assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

G cluster_params Core Validation Parameters Validation Method Validation (Trustworthiness) Specificity Specificity (Qualifier Ion Ratio) Validation->Specificity Linearity Linearity & Range (Calibration Curve) Validation->Linearity Limits Sensitivity (LOD & LOQ) Validation->Limits Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision

Caption: Key parameters for analytical method validation.

Conclusion

This application note presents a detailed, robust, and high-sensitivity LC-MS/MS method for the analysis of 2-Piperazin-1-yl-1-(2-thienyl)ethanone. By leveraging the inherent chemical properties of the analyte, the method utilizes positive mode ESI for efficient ionization. The optimized MRM transitions provide the selectivity and sensitivity required for accurate quantification in various applications, from synthetic chemistry to pharmaceutical development. The protocols and parameters described herein offer a solid foundation for researchers and a starting point for further method validation and implementation.

References

  • Salzano, A. M., Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Available at: [Link]

  • Salzano, A. M., Bonomo, M. G., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES. ResearchGate. Available at: [Link]

  • Li, A., et al. (2022). Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Nature Communications. Available at: [Link]

  • Madej, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • D'Andrea, S. B., & De la Mora, J. F. (2012). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Pacific Journal of Chemistry. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • Allegretti, P. E., et al. (2004). Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. International Journal of Molecular Sciences. Available at: [Link]

  • Mass spectrometry of carbonyl compounds. ResearchGate. Available at: [Link]

  • Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. ResearchGate. Available at: [Link]

  • Laskin, J., Laskin, A., & Roach, P. J. (2010). High-Resolution Desorption Electrospray Ionization Mass Spectrometry for Chemical Characterization of Organic Aerosols. Analytical Chemistry. Available at: [Link]

  • 2-Piperazin-1-yl-1-(2-thienyl)ethanol. PubChem. Available at: [Link]

  • Kitteringham, N. R., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry. Available at: [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Available at: [Link]

  • Piperazine, 1,1'-(1,2-ethanediyl)bis-. PubChem. Available at: [Link]

  • Piperazine. NIST WebBook. Available at: [Link]

  • Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

Sources

Application

Application Note: 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride in Early Drug Discovery

Executive Summary In early-stage drug discovery, the selection of versatile, pharmacologically privileged building blocks is critical for generating high-quality screening libraries. 2-Piperazin-1-yl-1-(2-thienyl)ethanon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of versatile, pharmacologically privileged building blocks is critical for generating high-quality screening libraries. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (CAS: 1351612-93-5) represents a highly strategic bifunctional scaffold. By combining a bioisosteric thiophene ring with a solubility-enhancing piperazine core, this intermediate enables the rapid diversification of hits targeting G-protein coupled receptors (GPCRs), kinases, and central nervous system (CNS) targets.

This application note provides a comprehensive guide to the physicochemical handling, pharmacophoric rationale, and validated synthetic protocols for deploying this scaffold in high-throughput library generation.

Pharmacophoric Rationale & Structural Insights

The architecture of 2-piperazin-1-yl-1-(2-thienyl)ethanone is specifically designed to address common pharmacokinetic and pharmacodynamic liabilities in hit-to-lead optimization.

  • The Thiophene Moiety: Thiophene is a classic bioisostere for benzene. It is electron-rich and frequently utilized to improve the lipophilic ligand efficiency (LLE) of a molecule while maintaining critical hydrophobic interactions within target binding pockets .

  • The Ethanone Linker: The carbonyl group serves as a potent hydrogen-bond acceptor. Unlike flexible alkyl chains, the ethanone linker rigidifies the conformation between the thiophene and piperazine rings, reducing the entropic penalty upon target binding.

  • The Piperazine Core: Piperazine is one of the most frequently utilized heterocycles in FDA-approved drugs . It acts as a basic center that becomes protonated at physiological pH, drastically enhancing aqueous solubility and oral bioavailability . Furthermore, the secondary amine provides an ideal vector for divergent synthetic functionalization.

Pharmacophore Thiophene Thiophene Ring • Bioisostere of benzene • Lipophilic interactions • Electron-rich core Carbonyl Ethanone Linker • H-bond acceptor • Rigidifies conformation • Metabolic stability Thiophene->Carbonyl C-C Bond Piperazine Piperazine Scaffold • Enhances aqueous solubility • Modulates pKa • Vector for diversification Carbonyl->Piperazine α-Carbon Linkage

Fig 1. Pharmacophoric mapping of the 2-Piperazin-1-yl-1-(2-thienyl)ethanone scaffold.

Physicochemical Profiling & Handling

A critical point of failure in automated library synthesis is the stoichiometric miscalculation of salt forms. The scaffold is commercially supplied as a dihydrochloride salt .

  • Molecular Weight (Free Base): 210.29 g/mol

  • Molecular Weight (Dihydrochloride): 283.21 g/mol

Causality in Handling: The secondary amine of the piperazine is completely protonated in the dihydrochloride form, rendering it non-nucleophilic. To utilize this building block in amidation or cross-coupling reactions, it must be completely free-based in situ. A minimum of 2.5 to 3.0 molar equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) must be added to the reaction mixture. Failure to account for the salt mass (a 73 g/mol difference) will result in substoichiometric base addition and reaction failure.

Validated Synthetic Workflows

The secondary amine of the piperazine ring allows for rapid, divergent synthesis. Below is the logical workflow for library generation, followed by self-validating protocols.

SynthesisWorkflow Salt Scaffold Dihydrochloride Salt (MW: 283.21 g/mol) FreeBase Free-Basing Step (≥3 eq. DIPEA in DMF/DCM) Salt->FreeBase Liberation of Secondary Amine Split FreeBase->Split Amidation Amidation (HATU, R-COOH) Split->Amidation CrossCoupling Buchwald-Hartwig (Pd-Cat, Ar-X) Split->CrossCoupling RedAmin Reductive Amination (NaBH(OAc)3, R-CHO) Split->RedAmin Purification High-Throughput Purification (Mass-Directed Prep-HPLC) Amidation->Purification CrossCoupling->Purification RedAmin->Purification

Fig 2. Divergent library synthesis workflow from the dihydrochloride scaffold.

Protocol A: High-Throughput Parallel Amidation

This protocol utilizes HATU to generate a highly reactive HOAt ester from diverse carboxylic acids, allowing for rapid coupling with the sterically unhindered piperazine nitrogen.

Materials:

  • 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (1.0 eq, 0.5 mmol, 141.6 mg)

  • Diverse Carboxylic Acids (1.1 eq, 0.55 mmol)

  • HATU (1.2 eq, 0.6 mmol, 228 mg)

  • DIPEA (3.5 eq, 1.75 mmol, 305 µL)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Activation: In a 10 mL glass vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.55 mmol) and HATU (228 mg) in anhydrous DMF (2.0 mL). Add DIPEA (1.0 eq, 87 µL) and stir at room temperature for 10 minutes. Rationale: Pre-activation prevents the basic piperazine from competing for the coupling reagent, ensuring complete formation of the active ester.

  • Free-Basing: In a separate vial, suspend the scaffold dihydrochloride (141.6 mg) in DMF (1.0 mL) and add the remaining DIPEA (2.5 eq, 218 µL). Sonicate for 2 minutes until a clear solution is obtained, indicating complete liberation of the free base.

  • Coupling: Transfer the free-based scaffold solution dropwise into the activated acid mixture. Stir at room temperature for 2 hours.

  • Validation Check: Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Self-Validation: Look for the disappearance of the scaffold mass (m/z [M+H]+ = 211.1) and the appearance of the product mass.

  • Workup: Quench the reaction by adding 10 mL of ice-cold water. The product will typically precipitate. Filter the solid, wash with water (2 x 5 mL), and dry under vacuum. If an oil forms, extract with EtOAc (3 x 10 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling for Aryl-Piperazines

To access bis-aryl systems, palladium-catalyzed cross-coupling is preferred over SNAr for unactivated aryl halides. RuPhos Pd G3 is selected as it rapidly generates the active Pd(0) species, and the RuPhos ligand specifically prevents β-hydride elimination in secondary amines.

Materials:

  • Scaffold dihydrochloride (1.0 eq, 0.5 mmol, 141.6 mg)

  • Aryl Bromide/Chloride (1.1 eq, 0.55 mmol)

  • RuPhos Pd G3 precatalyst (0.05 eq, 5 mol%, 21 mg)

  • Sodium tert-butoxide (NaOtBu) (3.5 eq, 1.75 mmol, 168 mg)

  • Anhydrous, degassed 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube or microwave vial, combine the scaffold dihydrochloride (141.6 mg), Aryl Halide (0.55 mmol), RuPhos Pd G3 (21 mg), and NaOtBu (168 mg).

    • Crucial Causality: 3.5 equivalents of NaOtBu are used. Two equivalents neutralize the dihydrochloride salt, and 1.5 equivalents act as the base for the catalytic cycle.

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with dry Nitrogen (N₂) three times. Add anhydrous 1,4-Dioxane (4.0 mL) via syringe. Sparge the solution with N₂ for 5 minutes. Rationale: Oxygen rapidly degrades the active Pd(0) species, leading to black palladium precipitation and reaction failure.

  • Reaction: Heat the mixture to 85°C in an oil bath or heating block for 4-6 hours.

  • Validation Check: Analyze via LC-MS. The reaction mixture will turn dark brown/red, which is normal for RuPhos-mediated couplings.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium salts. Concentrate the filtrate and purify via mass-directed prep-HPLC.

Quantitative Data Summary

The following table summarizes the expected performance parameters for the primary synthetic routes utilizing this scaffold, based on standard high-throughput chemistry metrics.

Reaction TypeReagents / CatalystTemp / TimeTypical Yield (%)Purity (LC-MS)Key Advantages
Amidation HATU, DIPEA, DMF25°C / 2 h75 - 90%>95%Rapid library generation; mild conditions; tolerates diverse functional groups.
Reductive Amination NaBH(OAc)₃, DCE, AcOH25°C / 12 h65 - 85%>90%Excellent for introducing flexible alkyl/benzyl vectors; tolerates reducible groups.
SNAr K₂CO₃, DMSO100°C / 8 h50 - 80%>85%Catalyst-free; highly efficient for electron-deficient aryl or heteroaryl halides.
Buchwald-Hartwig RuPhos Pd G3, NaOtBu, Dioxane85°C / 6 h60 - 85%>90%Enables linkage to unactivated or electron-rich aryl rings; highly regioselective.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances (via PubMed/PMC). Available at:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI). Available at:[Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules (MDPI). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Organic Solubility of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals struggling with the solubility limitations of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals struggling with the solubility limitations of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride in organic synthesis workflows. Below, we provide mechanistic explanations, validated protocols, and troubleshooting FAQs to help you seamlessly integrate this intermediate into your synthetic pipelines.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride completely insoluble in standard organic reaction solvents like DCM or EtOAc? A1: The insolubility is a direct consequence of the compound's crystal lattice energy and its highly ionic nature[1]. As a dihydrochloride salt, both nitrogen atoms in the piperazine ring are protonated, forming a dicationic species paired with two chloride anions. Organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) possess low dielectric constants and lack the solvation power required to overcome the strong electrostatic forces holding this ionic lattice together. While the 2-thienyl moiety is inherently lipophilic, the dicationic piperazinium core dictates the bulk physicochemical behavior, restricting solubility to highly polar or aqueous media[2].

Q2: What is the expected solubility profile of this compound across different solvent classes? A2: While direct quantitative data for this specific thiophene-piperazine derivative is scarce, its behavior closely mirrors the well-documented solubility profiles of analogous piperazine dihydrochloride salts[1],[3]. The table below summarizes these qualitative observations to guide your solvent selection.

Table 1: Qualitative Solubility Profile of Piperazine Dihydrochloride Salts
Solvent ClassSpecific SolventQualitative SolubilityMechanistic Rationale
Aqueous WaterFreely SolubleHigh dielectric constant (~80) fully solvates dications and chloride anions[2].
Protic Organic Methanol / EthanolSparingly SolubleHydrogen bonding provides partial solvation, but lower polarity limits full dissolution[1].
Non-Polar / Weakly Polar DCM / EtOAc / HexaneInsolubleLow polarity cannot overcome the ionic crystal lattice energy of the salt[1].
Polar Aprotic DMSO / DMFModerately SolubleHigh dipole moment partially disrupts the lattice; useful for in situ neutralization.

Q3: How can I effectively solubilize this compound for an N-alkylation or amidation reaction in an organic solvent? A3: You have two primary mechanistic pathways to overcome this barrier:

  • Ex Situ Free-Basing (Recommended): Convert the dihydrochloride salt to its neutral free base prior to the reaction[4]. By neutralizing the protonated amines with an aqueous base, you eliminate the ionic charges. The resulting free base, driven by the lipophilic 2-thienyl and piperazine groups, readily partitions into organic solvents[5].

  • In Situ Neutralization: Suspend the salt in a polar aprotic solvent (e.g., DMF) and add a non-nucleophilic organic base (like N,N-Diisopropylethylamine, DIPEA). The base acts as a proton scavenger, liberating the free base directly in the reaction mixture.

Part 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that you can verify the success of each step before proceeding.

Protocol A: Ex Situ Free-Basing and Liquid-Liquid Extraction

Use this protocol when your downstream reaction is highly sensitive to chloride ions or trace moisture.

Step 1: Aqueous Dissolution

  • Action: Suspend 1.0 equivalent of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride in deionized water (approx. 10 mL per gram of salt).

  • Self-Validation: The solid should dissolve completely, yielding a clear, homogeneous aqueous solution. If particulates remain, add water in 1 mL increments.

Step 2: Basification

  • Action: Place the solution in an ice bath. Slowly add 1M NaOH (or a saturated Na₂CO₃ solution) dropwise under continuous stirring until the pH reaches 10.5–11.0. The pKa of the second piperazine nitrogen is approximately 9.73[3], so a pH > 10 ensures complete deprotonation.

  • Self-Validation: The solution will turn noticeably cloudy or milky as the highly lipophilic, uncharged free base crashes out of the aqueous phase[5],[6].

Step 3: Organic Extraction

  • Action: Transfer the cloudy mixture to a separatory funnel. Extract three times with equal volumes of Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[6].

  • Self-Validation: After vigorous shaking and venting, the phases will separate. The aqueous layer should become clear, indicating that the free base has successfully partitioned into the organic layer.

Step 4: Drying and Isolation

  • Action: Combine the organic fractions and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation).

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM with 1% NH₄OH. The isolated product should appear as a single spot with a significantly higher Rf​ value compared to the starting dihydrochloride salt.

FreeBasingWorkflow A 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride Salt B Aqueous Dissolution (DI Water) A->B C Basification (pH > 10) Add 1M NaOH B->C D Liquid-Liquid Extraction (DCM or EtOAc) C->D E Organic Phase (Contains Pure Free Base) D->E

Caption: Ex situ free-basing workflow for piperazine dihydrochloride derivatives.

Protocol B: In Situ Neutralization in Polar Aprotic Solvents

Use this protocol for one-pot syntheses where isolation of the free base is unnecessary or poses stability risks.

Step 1: Solvent Suspension

  • Action: Suspend the dihydrochloride salt in anhydrous DMF or DMSO (approx. 5-10 mL per gram).

  • Self-Validation: The mixture will remain a cloudy suspension, as the salt is only partially soluble in these solvents at room temperature.

Step 2: Base Addition

  • Action: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise to the suspension. Stir vigorously for 30 minutes at room temperature.

  • Self-Validation: As the organic base scavenges the protons, the suspension will gradually clear up, indicating the liberation and dissolution of the free base. (Note: Depending on the exact solvent volume, the newly formed TEA·HCl or DIPEA·HCl salts may precipitate as fine white crystals, which is normal and indicates a successful proton transfer).

Step 3: Downstream Reaction

  • Action: Add your electrophile (e.g., an alkyl halide for N-alkylation) directly to the mixture and proceed with the reaction protocol.

InSituNeutralization A Salt Suspension in DMF/DMSO B Add >2.5 eq DIPEA (Proton Scavenger) A->B C In Situ Neutralization (Liberates Free Base) B->C D Homogeneous Reaction Mixture C->D

Caption: In situ neutralization pathway using polar aprotic solvents and DIPEA.

References

  • Wikipedia Contributors. "Piperazine - Chemical Properties and Structure". Wikipedia, The Free Encyclopedia. URL: [Link]

  • WikiDoc Contributors. "Freebase (chemistry) - Extraction and Neutralization Principles". WikiDoc. URL: [Link]

  • StackExchange Chemistry. "How can I free base cystamine dihydrochloride?". StackExchange. URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride in Aqueous Media

Welcome to the technical support center for 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in aqueous media. Below, you will find a series of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is showing a yellow discoloration. What could be the cause?

A1: A yellow discoloration is a common indicator of degradation. This can be due to several factors, including oxidation of the thiophene ring, exposure to light (photodegradation), or storage at an inappropriate pH or temperature. It is crucial to store the solution in a cool, dark place, preferably under an inert atmosphere.[1]

Q2: I'm observing a loss of potency in my compound during my experiments. How can I confirm if it's due to degradation?

A2: A loss of potency is a strong indication of degradation. To confirm this, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the parent compound and detect the presence of any degradation products. Comparing the analytical profile of a fresh sample with that of the sample will provide clear evidence of degradation.

Q3: What are the most critical factors to control to ensure the stability of this compound in an aqueous solution?

A3: The most critical factors are pH, temperature, light exposure, and the presence of oxygen. The piperazine ring is susceptible to thermal and oxidative degradation, while the thiophene ring can be oxidized and is sensitive to light.[1][2][3] Therefore, controlling these four factors is paramount for maintaining the stability of the compound.

Q4: Can I autoclave a solution of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride for sterilization?

A4: Autoclaving is not recommended. The high temperatures involved in autoclaving can significantly accelerate the thermal degradation of the piperazine moiety.[4] Sterile filtration using a 0.22 µm filter is a much safer alternative for sterilizing aqueous solutions of this compound.

In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Neutral or Basic Aqueous Buffers

Symptoms:

  • Significant loss of parent compound peak in HPLC analysis within a few hours.

  • Appearance of multiple new peaks corresponding to degradation products.

  • A noticeable change in the solution's color or pH.

Probable Causes:

  • Oxidative Degradation: The piperazine and thiophene rings are both susceptible to oxidation, which can be accelerated at neutral to basic pH.[1][5] The presence of dissolved oxygen or trace metal ions can catalyze these reactions.

  • Base-Catalyzed Hydrolysis: While the amide-like ketone is generally stable, prolonged exposure to basic conditions could potentially lead to hydrolysis, although this is less likely to be the primary rapid degradation pathway compared to oxidation.

Step-by-Step Solutions:

  • pH Adjustment: Prepare your solutions in a slightly acidic buffer (pH 4-6). The dihydrochloride salt form of the compound indicates that it is more stable at a lower pH.

  • Deoxygenate Buffers: Before preparing your solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.

  • Use of Antioxidants: Consider adding a small amount of a suitable antioxidant, such as ascorbic acid or sodium metabisulfite, to your buffer to scavenge any residual oxygen and prevent oxidative degradation.[1]

  • Chelating Agents: If metal ion catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Issue 2: Degradation Upon Exposure to Laboratory Lighting

Symptoms:

  • Compound is stable when prepared and stored in the dark, but degrades when exposed to ambient laboratory light.

  • A time-dependent decrease in the parent compound concentration is observed with a corresponding increase in specific degradation products upon light exposure.

Probable Causes:

  • Photodegradation: The thiophene ring is known to be photosensitive and can undergo photo-oxidation or photoisomerization upon exposure to light, especially UV wavelengths.[6][7]

Step-by-Step Solutions:

  • Protect from Light: Always work with the compound and its solutions in a dark or low-light environment. Use amber-colored vials or wrap your glassware in aluminum foil to protect the contents from light.

  • UV-Filtering Equipment: If possible, use laboratory equipment with UV-filtering capabilities, especially during long-term experiments.

  • Photostability Studies: If the compound is intended for a formulation that will be exposed to light, it is essential to conduct formal photostability studies as per ICH Q1B guidelines to understand the degradation pathway and kinetics.[8]

Issue 3: Inconsistent Results in Analytical Assays (HPLC/LC-MS)

Symptoms:

  • Poor peak shape, shifting retention times, or variable quantification of the parent compound.

  • Appearance of ghost peaks or a noisy baseline.

Probable Causes:

  • On-Column Degradation: The compound may be degrading on the analytical column, possibly due to the stationary phase's chemistry or the mobile phase's pH.

  • Instability in Mobile Phase: The compound may be unstable in the mobile phase over the course of a long analytical run.

Step-by-Step Solutions:

  • Optimize Mobile Phase: Ensure the mobile phase is buffered at a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) to maintain the compound's stability.

  • Control Temperature: Use a temperature-controlled autosampler and column compartment to maintain a consistent and cool temperature (e.g., 4-10 °C) to slow down potential degradation in the prepared samples.

  • Fresh Sample Preparation: Prepare samples immediately before analysis whenever possible. If samples must be prepared in advance, store them under the recommended stable conditions (cool, dark, and inert atmosphere).

  • Method Validation: A forced degradation study should be performed to identify the primary degradation products.[8][9] This information is crucial for developing a stability-indicating method that can accurately separate the parent compound from its degradants.

Data Summary

Parameter Condition Potential Degradation Pathway Recommendation
pH Neutral to Basic (pH > 7)Oxidation, Base-catalyzed hydrolysisMaintain solution pH between 4 and 6.
Temperature Elevated (> 40°C)Thermal degradation of piperazine ringStore solutions at 2-8°C. Avoid heating.
Light UV and Ambient LightPhotodegradation of thiophene ringProtect from light using amber vials or foil.
Oxygen Atmospheric OxygenOxidation of piperazine and thiophene ringsDeoxygenate solvents and store under inert gas.

Experimental Protocols

Protocol for Preparing a Stable Aqueous Stock Solution
  • Buffer Preparation: Prepare a suitable acidic buffer (e.g., 50 mM acetate buffer, pH 5.0).

  • Deoxygenation: Sparge the buffer with high-purity nitrogen or argon gas for 30 minutes.

  • Weighing: In a dark room or under amber light, accurately weigh the required amount of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.

  • Dissolution: Dissolve the compound in the deoxygenated buffer to the desired concentration.

  • Storage: Store the resulting solution in an amber glass vial, with the headspace flushed with nitrogen or argon, at 2-8°C.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting Workflow start Degradation Suspected check_analytical Confirm with Stability-Indicating Analytical Method (e.g., HPLC) start->check_analytical degradation_confirmed Degradation Confirmed check_analytical->degradation_confirmed no_degradation No Degradation Observed (Investigate Other Experimental Parameters) check_analytical->no_degradation identify_conditions Identify Experimental Conditions degradation_confirmed->identify_conditions light_exposure Light Exposure? identify_conditions->light_exposure temp_exposure High Temperature? identify_conditions->temp_exposure ph_exposure Neutral/Basic pH? identify_conditions->ph_exposure light_exposure->temp_exposure No protect_light Protect from Light (Amber Vials, Low Light Env.) light_exposure->protect_light Yes temp_exposure->ph_exposure No control_temp Control Temperature (Refrigerate, Avoid Heating) temp_exposure->control_temp Yes control_ph Use Acidic Buffer (pH 4-6) ph_exposure->control_ph Yes re_evaluate Re-evaluate Stability ph_exposure->re_evaluate No (Consider Oxidation) protect_light->re_evaluate control_temp->re_evaluate control_ph->re_evaluate

Caption: A logical workflow for troubleshooting the degradation of the compound.

Potential Degradation Pathways

Degradation Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_thermal Thermal Degradation parent 2-Piperazin-1-yl-1-(2-thienyl)ethanone ox_piperazine Piperazine Ring Oxidation Products parent->ox_piperazine O₂, Metal Ions ox_thiophene Thiophene S-Oxide parent->ox_thiophene O₂, Light photo_products Isomers & Photo-oxidized Products parent->photo_products Light (UV) thermal_products Piperazine Ring-Opened Products parent->thermal_products Heat

Caption: Potential degradation pathways for the compound under various stress conditions.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zbusiness, C. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 29-45.
  • D'Auria, M. (2017). Photochemical and Photophysical Behavior of Thiophene. ResearchGate. Retrieved from [Link]

  • Van der Mey, M., Jakalian, A., Olsen, J. A., & Van der-Mey, M. (2018). Thiophene S-Oxides. IntechOpen.
  • Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS. Retrieved from [Link]

  • Freeman, S. A., Davis, J., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 51(38), 12365-12373.
  • Voice, A. K., & Rochelle, G. T. (2012). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 51(38), 12374-12383.
  • D'Auria, M. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13624-13633.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 333-341.
  • Vertex AI Search. (2026, March 13).
  • Singh, R., & Singh, S. (2018). Forced degradation studies: A review. Journal of Drug Delivery and Therapeutics, 8(5), 12-19.
  • Al-Bahrani, H. H., & Al-Dahhan, W. H. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-(2-THIENYL)-1-ETHANONE. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1-(2-thienyl)ethanol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this active pharmaceutical ingredient (API). The guidance herein is grounded in established principles of pharmaceutical crystallization and aims to provide a robust framework for overcoming common challenges.

Introduction to the Crystallization of Amine Dihydrochloride Salts

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is a piperazine derivative, and like many amine salts, its crystallization can be challenging. The presence of two hydrochloride moieties can significantly influence its solubility and propensity to form stable, well-defined crystals. Common issues include the formation of oils or amorphous precipitates, difficulty in achieving a desirable particle size distribution, and the potential for polymorphism.[1] This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Crystallization: A Problem-Solution Approach

This section directly addresses specific problems you may encounter during the crystallization of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.

Question 1: My crystallization attempt resulted in an oil or a gummy precipitate instead of a solid. What are the likely causes and how can I resolve this?

Answer:

The formation of an oil or "oiling out" is a common issue when crystallizing amine salts, particularly hydrochlorides. This phenomenon occurs when the solute separates from the solution at a concentration above its solubility but below the critical supersaturation required for nucleation of a crystalline solid.

Underlying Causes:

  • High Supersaturation: Rapidly cooling the solution or adding an anti-solvent too quickly can generate a level of supersaturation that favors the formation of a liquid phase (the oil) over a solid phase.[2]

  • Solvent System: The chosen solvent may be too good a solvent for the compound, even at lower temperatures, preventing it from reaching the necessary supersaturation for crystallization. Conversely, a very poor solvent can cause the compound to "crash out" as an amorphous solid or oil.[][4]

  • Impurities: The presence of impurities can inhibit crystal lattice formation and promote oiling out.[5][6]

  • Residual Water: For hydrochloride salts, the presence of excess water can sometimes lead to the formation of highly soluble hydrated forms or prevent crystallization altogether.[1]

Troubleshooting Steps:

  • Solvent System Modification:

    • Solvent/Anti-Solvent Ratio: If using an anti-solvent, try adding it much more slowly and at a slightly elevated temperature to maintain a lower level of supersaturation.

    • Solvent Polarity: Experiment with solvent mixtures of varying polarities. For a dihydrochloride salt, a mixture of a polar solvent (e.g., isopropanol, ethanol) and a less polar anti-solvent (e.g., ethyl acetate, MTBE, toluene) is often a good starting point.[7]

    • Solvent Screening: Conduct a systematic solvent screen to identify a system where the compound has moderate solubility at an elevated temperature and low solubility at room temperature or below.

  • Control of Supersaturation:

    • Cooling Rate: Employ a slower, more controlled cooling profile. A gradual decrease in temperature allows the system to remain in the metastable zone for a longer period, favoring crystal growth over nucleation of an oil.[2][]

    • Seeding: Introduce seed crystals of the desired crystalline form once the solution is slightly supersaturated. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[8]

  • Purification:

    • Ensure the starting material is of high purity. If necessary, perform a preliminary purification step such as a charcoal treatment or a quick column chromatography of the free base before salt formation.

  • Water Scavenging:

    • If residual water is suspected to be an issue, consider using anhydrous solvents and performing the crystallization under an inert atmosphere. In some cases, adding a co-solvent that forms an azeotrope with water (e.g., toluene) and performing a distillation can help to remove water.[1]

Question 2: I've managed to obtain a solid, but the particle size is very small (fine needles or powder), leading to difficult filtration and drying. How can I increase the crystal size?

Answer:

Achieving a uniform and appropriate particle size distribution is crucial for downstream processing and bioavailability.[9][10] Fine particles often result from rapid nucleation relative to crystal growth.

Underlying Causes:

  • High Supersaturation: As with oiling out, a high degree of supersaturation leads to a burst of nucleation, forming many small crystals rather than allowing a smaller number of crystals to grow larger.[2]

  • Rapid Cooling: Fast cooling rates favor nucleation over growth.[2]

  • High Agitation: Vigorous stirring can induce secondary nucleation, where contact between existing crystals, the impeller, and the vessel walls generates new crystal nuclei.[2]

Troubleshooting Steps:

  • Optimize Supersaturation and Cooling:

    • Maintain a lower level of supersaturation. This can be achieved by slowing down the cooling rate or the addition of an anti-solvent.

    • Implement a controlled cooling profile, possibly with a holding period at a temperature where the solution is slightly supersaturated to allow for crystal growth.

  • Agitation Control:

    • Reduce the agitation speed once nucleation has occurred to minimize secondary nucleation.

  • Seeding Strategy:

    • Introduce a small amount of seed crystals of a desired size range at the appropriate level of supersaturation. This will encourage the growth of these seeds rather than the formation of new nuclei.[8]

  • Ostwald Ripening (Aging):

    • Hold the slurry at the final crystallization temperature for an extended period (aging). During this time, smaller particles, which have higher surface energy and are slightly more soluble, will dissolve and redeposit onto larger crystals, leading to an overall increase in average particle size.

Experimental Protocol: A General Guideline for Recrystallization

This protocol provides a starting point for the recrystallization of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride. Optimization will likely be necessary.

  • Solvent Selection: Begin with a solvent screen to identify a suitable solvent or solvent system. A good starting point for a dihydrochloride salt is a lower alcohol like isopropanol (IPA) or ethanol, or a mixture of an alcohol with an ester like ethyl acetate.

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary system).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved. If a significant amount of solvent is required, it may indicate that a different solvent system is needed.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling and Crystallization:

    • Slow Cooling: Allow the solution to cool slowly towards room temperature. Uncontrolled, rapid cooling in an ice bath should be avoided initially.

    • Seeding (Recommended): Once the solution is slightly below the dissolution temperature and appears faintly cloudy (indicating the onset of nucleation), add a small amount of seed crystals.

    • Gradual Cooling: Continue to cool the solution slowly. Once it has reached room temperature, it can be placed in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used and the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely pKa of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride and why is it important?

A1: The parent compound has a piperazine ring, which contains two basic nitrogen atoms. The pKa values for piperazine itself are approximately 5.35 and 9.73.[11] The exact pKa values for the title compound would need to be experimentally determined, but they are expected to be in a similar range. Understanding the pKa is crucial for salt formation and for predicting how the compound's solubility will change with pH.[12] This is particularly important for considering oral bioavailability and for designing dissolution studies.

Q2: Could polymorphism be an issue for this compound?

A2: Yes, polymorphism is a common phenomenon for active pharmaceutical ingredients, including salts.[2] Different polymorphic forms can have different physical properties, including solubility, stability, and melting point.[5] It is crucial during drug development to identify and characterize the most stable polymorphic form to ensure consistent product quality and performance.[10] A polymorphic screen using various solvents and crystallization conditions is highly recommended.

Q3: How can I confirm the formation of the dihydrochloride salt?

A3: Several analytical techniques can be used to confirm the formation of the dihydrochloride salt.

  • Elemental Analysis: This will determine the percentage of carbon, hydrogen, nitrogen, sulfur, and chlorine in the sample. The results should match the theoretical values for the C10H14N2OS·2HCl formula.

  • Ion Chromatography: This technique can be used to quantify the amount of chloride present in the sample.

  • X-ray Powder Diffraction (XRPD): This will provide a unique fingerprint for the crystalline salt form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR can show shifts in the peaks corresponding to the protons near the nitrogen atoms upon protonation.

Data Summary

While specific experimental data for 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is not widely available in the public domain, the following table provides general guidance on solvent selection for the crystallization of amine hydrochlorides.

Solvent ClassSuitability as Primary SolventSuitability as Anti-SolventRationale
Alcohols (e.g., Ethanol, IPA) Good to ModeratePoorGood solvating power for salts at elevated temperatures.
Esters (e.g., Ethyl Acetate) PoorGoodLower polarity, can induce precipitation when added to a solution in a more polar solvent.
Ketones (e.g., Acetone) ModerateModerateCan be a good primary solvent or part of a co-solvent system.
Ethers (e.g., MTBE, THF) PoorGoodLow polarity, often used as anti-solvents.
Hydrocarbons (e.g., Heptane, Toluene) Very PoorExcellentNon-polar, effective at inducing precipitation. Toluene can be useful for azeotropic water removal.[1]
Water Good to Very GoodPoorHigh polarity, but can sometimes lead to hydration or oiling out.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting the crystallization of an amine salt like 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.

Crystallization_Troubleshooting start Crystallization Attempt outcome Observe Outcome start->outcome oil Oil / Gummy Precipitate outcome->oil Oiling Out fine_crystals Fine Crystals / Poor Filterability outcome->fine_crystals Precipitation good_crystals Good Crystals outcome->good_crystals Success no_solid No Solid Formation outcome->no_solid Clear Solution oil_action1 Decrease Supersaturation: - Slower cooling - Slower anti-solvent addition oil->oil_action1 oil_action2 Modify Solvent System: - Try different solvent/anti-solvent - Screen for new systems oil->oil_action2 oil_action3 Introduce Seed Crystals oil->oil_action3 fine_action1 Decrease Supersaturation: - Slower cooling/anti-solvent addition fine_crystals->fine_action1 fine_action2 Reduce Agitation Speed fine_crystals->fine_action2 fine_action3 Implement Seeding Strategy fine_crystals->fine_action3 fine_action4 Introduce Aging Step (Ostwald Ripening) fine_crystals->fine_action4 end Process Complete good_crystals->end Proceed to Downstream Processing no_solid_action1 Increase Concentration: - Evaporate some solvent no_solid->no_solid_action1 no_solid_action2 Add Anti-Solvent no_solid->no_solid_action2 no_solid_action3 Cool to Lower Temperature no_solid->no_solid_action3 oil_action1->start Retry oil_action2->start Retry oil_action3->start Retry fine_action1->start Retry fine_action2->start Retry fine_action3->start Retry fine_action4->start Retry no_solid_action1->start Retry no_solid_action2->start Retry no_solid_action3->start Retry

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • APC. (n.d.). Crystallization. Retrieved from [Link]

  • Kumar, L., & Kalonia, C. (2015). Factors which affect the crystallization of a drug substance. ResearchGate. Retrieved from [Link]

  • Black, S. N., & Mitchell, M. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Retrieved from [Link]

  • PubMed. (2024, April 29). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. Retrieved from [Link]

  • Institut Teknologi Sepuluh Nopember (ITS), Indonesia. (2024, May 30). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. Retrieved from [Link]

  • American Chemical Society. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-1-(2-thienyl)ethanol. Retrieved from [Link]

  • American Chemical Society. (2016, January 4). Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base. Retrieved from [Link]

  • RefComm. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Retrieved from [Link]

  • PMC. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for .... Retrieved from [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • European Society of Cardiology. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Retrieved from [Link]

  • American Chemical Society. (2016, January 4). Supersaturation Potential of Salt, Co-Crystal, and Amorphous Forms of a Model Weak Base. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PIPERAZIN-1-YLETHYLAMINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • ChemInfo Public. (n.d.). 2-Piperazin-1-ylethylamin. Retrieved from [Link]

  • American Chemical Society. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]

Sources

Optimization

Optimizing extraction methods for 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride from biological matrices

Welcome to the Technical Support Portal. This guide is designed for analytical scientists, bioanalytical researchers, and drug development professionals tasked with extracting 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. This guide is designed for analytical scientists, bioanalytical researchers, and drug development professionals tasked with extracting 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (CAS: 1351612-93-5) from complex biological matrices such as human plasma, urine, and tissue homogenates.

Here, we bypass generic advice to provide field-proven, mechanistically grounded protocols and troubleshooting steps.

Chemical Profiling & Extraction Strategy

To design a self-validating extraction system, we must first understand the analyte's physicochemical behavior. 2-Piperazin-1-yl-1-(2-thienyl)ethanone contains a thiophene ring linked via a ketone to a piperazine moiety .

  • Ionization Profile: The piperazine ring is a diamine system with two basic nitrogen atoms. It typically exhibits a high pKa (~9.5–9.8).

  • Salt Form: Supplied as a dihydrochloride salt, the molecule is highly water-soluble and exists almost entirely in an ionized (protonated) state at physiological pH (7.4).

The Causality of Method Selection: Because the molecule is highly polar and charged at neutral pH, standard Reversed-Phase (C18) extraction will result in severe breakthrough and poor recovery. Instead, extraction must actively manipulate the ionization state:

  • Solid-Phase Extraction (SPE): We exploit the positive charge using Mixed-Mode Cation Exchange (MCX) [1].

  • Liquid-Liquid Extraction (LLE): We suppress the charge via aggressive alkalinization to drive the neutral free-base into an organic solvent[2].

Validated Extraction Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

MCX sorbents utilize a dual-retention mechanism: lipophilic interactions (reversed-phase) and strong cation exchange (sulfonic acid groups). By acidifying the sample, we force the piperazine nitrogens into a fully protonated state, locking them onto the sorbent via strong ionic bonds. This allows us to wash away phospholipids with 100% organic solvent without losing the analyte[1].

Step-by-Step Methodology:

  • Pre-treatment: Dilute 200 µL of biological matrix (plasma/urine) with 200 µL of 2% Formic Acid in LC-MS grade water. Vortex for 30 seconds to ensure complete protonation.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL Water through an MCX cartridge (e.g., 30 mg/1 cc).

  • Loading: Apply the acidified sample at a controlled flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Mechanism: Removes salts and hydrophilic endogenous proteins).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Mechanism: Removes neutral lipids and glycerophospholipids; the basic analyte remains ionically anchored).

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. (Mechanism: The high pH neutralizes the piperazine charge, breaking the ionic bond and releasing the analyte).

  • Post-Extraction: Evaporate the eluate under a gentle stream of N2​ at 40°C and reconstitute in your initial LC mobile phase.

SPE_Workflow Sample Biological Sample (Plasma/Urine) Acidify Acidification (2% Formic Acid) Sample->Acidify Protonate Piperazine Load Load onto MCX (Cation Exchange) Acidify->Load Ionic Binding Wash1 Wash 1: 2% FA (Removes Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH Wash2->Elute Neutralize Charge Analyze LC-MS/MS Analysis Elute->Analyze

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for piperazine derivatives.

Protocol B: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective alternative that relies on the partition coefficient (logP) of the un-ionized molecule. To extract a piperazine derivative, the pH of the matrix must be pushed at least 2 units above its highest pKa (pH > 11.5) to ensure >99% of the molecules are in the neutral free-base form[2],[3].

Step-by-Step Methodology:

  • Alkalinization: To 200 µL of matrix, add 100 µL of 1M NaOH. Vortex vigorously. Verify the pH is ≥ 11.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Partitioning: Shake or vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to resolve the layers and break micro-emulsions.

  • Recovery: Carefully transfer the upper organic layer to a clean tube, evaporate under N2​ , and reconstitute.

LLE_Mechanism Salt Analyte Dihydrochloride (Aqueous Phase, Ionized) BaseAdd Add 1M NaOH (Shift pH > 11) Salt->BaseAdd Deprotonation FreeBaseAq Analyte Free Base (Aqueous Phase, Neutral) BaseAdd->FreeBaseAq SolventAdd Add MTBE / EtOAc (Vortex & Centrifuge) FreeBaseAq->SolventAdd Partitioning FreeBaseOrg Analyte Free Base (Organic Phase, Extracted) SolventAdd->FreeBaseOrg High Recovery

pH-dependent speciation and organic partitioning during Liquid-Liquid Extraction.

Troubleshooting & FAQs

Q1: I am using LLE with MTBE, but my recovery of 2-Piperazin-1-yl-1-(2-thienyl)ethanone is consistently below 30%. What is going wrong? A1: Your aqueous phase pH is likely too low. Piperazine derivatives are strong bases. If you extract at physiological pH (7.4) or use a weak buffer (pH 9), a significant fraction of the piperazine ring remains protonated and highly water-soluble. You must adjust the pH to ≥ 11 using a strong base (like 1M NaOH) before adding the organic solvent to ensure the compound is entirely converted to its lipophilic free-base form[2],[3].

Q2: Following Protein Precipitation (PPT) with Acetonitrile, I observe severe signal suppression in my LC-MS/MS chromatogram. How can I resolve this? A2: PPT is a non-selective extraction method that fails to remove endogenous glycerophospholipids from plasma. These lipids co-elute with your analyte and compete for ionization energy in the ESI source, causing matrix effects (ion suppression). To resolve this, abandon PPT and switch to the MCX SPE protocol described above. The 100% MeOH wash step in the MCX workflow effectively strips away phospholipids while your basic analyte remains safely anchored to the sorbent[1].

Q3: During LLE of tissue homogenates, a thick emulsion forms at the aqueous-organic interface, making it impossible to recover the organic layer. How do I break it? A3: Emulsions in tissue homogenates are caused by released structural proteins and lipids acting as surfactants. Try these sequential interventions:

  • Increase centrifugation force and time (e.g., 15,000 x g for 10 mins at 4°C).

  • Change the extraction solvent: MTBE is generally less prone to forming unbreakable emulsions than highly dense solvents like Dichloromethane.

  • Pre-treat the homogenate with a small volume of Acetonitrile (1:1 ratio) to precipitate proteins prior to initiating the LLE.

Q4: Can I use a standard Reversed-Phase (C18) SPE cartridge instead of MCX? A4: It is highly discouraged for this specific compound. Because the piperazine ring is polar and ionized at neutral/acidic pH, it will exhibit poor retention on a standard C18 sorbent, leading to premature breakthrough during the loading and washing steps. While you could theoretically load the sample at a high pH (>11) to neutralize the analyte for C18 retention, traditional silica-based C18 sorbents dissolve and degrade rapidly at pH > 8. Polymeric mixed-mode cation exchange (MCX) remains the definitive standard for basic amines.

Performance Data Comparison

The following table summarizes the expected quantitative performance of various extraction methodologies for piperazine-class analytes in human plasma analyzed via LC-MS/MS.

Extraction MethodAverage Recovery (%)Matrix Effect (%)LOQ (ng/mL)Processing TimeBest Use Case
Protein Precipitation (PPT) 85 - 95%-45% (Severe Suppression)10.0Very Fast (< 1 hr)Early discovery, non-GLP PK
Liquid-Liquid Extraction (LLE) 75 - 85%-10% (Mild Suppression)2.0Moderate (2 hrs)High-throughput, low cost
Mixed-Mode SPE (MCX) 90 - 98%< ±5% (Negligible)0.5Slow (3-4 hrs)GLP bioanalysis, clinical trials

References

  • MDPI Molecules (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Available at:[Link]

  • Journal of Organic Chemistry, ACS Publications (2018). A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate. Available at:[Link]

  • Scholars.Direct (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride vs other piperazine derivatives

Comparative Guide: 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride vs. Traditional Piperazine Scaffolds in Drug Discovery Executive Summary In the rational design of novel therapeutics, the selection of the core h...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride vs. Traditional Piperazine Scaffolds in Drug Discovery

Executive Summary

In the rational design of novel therapeutics, the selection of the core heterocyclic scaffold dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) profile of the New Chemical Entity (NCE). Piperazine derivatives are ubiquitous in medicinal chemistry, particularly in the development of antimicrobial and central nervous system (CNS) agents[1]. This guide provides an objective, data-driven comparison between 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (CAS: 1351612-93-5) and traditional alternatives such as 1-(2-Thienyl)piperazine and 1-Benzylpiperazine. Designed for drug development professionals, this analysis explores structural causality, comparative performance, and self-validating experimental workflows.

Structural & Electronic Profiling

The architectural differences between piperazine building blocks fundamentally alter their reactivity and target-binding capabilities.

  • 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride: This compound features a thiophene ring linked to the piperazine core via an ethanone (-CH2-C(=O)-) bridge. The carbonyl group introduces a critical hydrogen-bond acceptor, while the methylene spacer provides conformational flexibility. Supplied as a dihydrochloride salt, it offers superior bench stability, preventing the premature aerial oxidation often seen in free-base secondary amines.

  • 1-(2-Thienyl)piperazine: Features a direct bond between the thiophene and piperazine rings. This creates a highly rigid, planar geometry. The electron-withdrawing nature of the directly attached heteroaryl group lowers the pKa of the piperazine nitrogen, altering its protonation state at physiological pH.

  • 1-Benzylpiperazine: The industry-standard baseline. It utilizes a simple methylene bridge (-CH2-) without the carbonyl, offering standard lipophilicity but lacking the secondary polar interactions provided by the ethanone linker.

Table 1: Physicochemical & Structural Comparison
ScaffoldLinker TypeSalt FormEst. ClogP (Base)Key Structural Advantage
2-Piperazin-1-yl-1-(2-thienyl)ethanone Ethanone (-CH2-CO-)Dihydrochloride~0.8H-bond acceptor, high flexibility, enhanced solubility
1-(2-Thienyl)piperazine None (Direct)Free Base / HCl~1.5High rigidity, restricted conformation for tight binding
1-Benzylpiperazine Methylene (-CH2-)Free Base / HCl~1.2Standard lipophilicity, low steric hindrance

Mechanistic Insights & Pharmacophore Mapping

When designing antimicrobial agents, the lipophilicity of the thiophene ring allows for effective penetration of the bacterial cell envelope, while the piperazine core often engages in electrostatic salt-bridge interactions with target proteins (e.g., efflux pumps or topoisomerases)[2].

The superiority of the 2-Piperazin-1-yl-1-(2-thienyl)ethanone scaffold in certain antimicrobial screens stems from its ethanone linker. The carbonyl oxygen acts as an additional anchor point, engaging in hydrogen bonding with target residues that rigid scaffolds like 1-(2-Thienyl)piperazine cannot reach.

Pharmacophore T 2-Thienyl Ring (Lipophilic) E Ethanone Linker (H-Bond Acceptor) T->E Target Microbial Target (Efflux Pump) T->Target Hydrophobic P Piperazine Core (Salt Bridge) E->P E->Target H-Bonding P->Target Electrostatic

Caption: Pharmacophore interaction model of the thiophene-ethanone-piperazine scaffold.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into every step to eliminate false positives and ensure reproducibility.

Protocol A: HATU-Mediated Amide Coupling of the Piperazine Core

Objective: Synthesize a target carboxamide derivative using the dihydrochloride building block. Causality Check: The use of the dihydrochloride salt requires precise stoichiometric neutralization. N,N-Diisopropylethylamine (DIPEA) is used over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the reaction is self-directed toward the piperazine nitrogen.

  • Preparation: Suspend 1.0 eq of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride in anhydrous DMF (0.2 M).

  • Free-Basing: Add 3.0 eq of DIPEA dropwise at 0°C. Validation: The suspension will clarify into a homogeneous solution, confirming the complete liberation of the secondary amine.

  • Activation: In a separate vial, activate the desired carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in DMF for 15 minutes.

  • Coupling: Combine the solutions and stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via Prep-HPLC.

Protocol B: Resazurin-Based Broth Microdilution (MIC Assay)

Objective: Evaluate the antimicrobial efficacy of the synthesized derivatives. Causality Check: Traditional turbidity-based MIC assays are prone to false positives when testing lipophilic piperazine derivatives, which can precipitate in aqueous media and mimic bacterial growth. Resazurin is incorporated as a metabolic indicator; it is reduced from blue (non-fluorescent) to pink (highly fluorescent resorufin) only by viable, metabolically active cells. This provides a self-validating, colorimetric endpoint.

  • Inoculation: Prepare a standardized bacterial suspension (e.g., S. aureus) at 5×105 CFU/mL in Mueller-Hinton broth.

  • Treatment: Dispense 100 µL of the suspension into a 96-well plate containing serial dilutions of the piperazine derivative.

  • Incubation: Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Readout: The MIC is recorded as the lowest concentration that prevents the color change from blue to pink.

Workflow A Thienyl-Ethanone Piperazine 2HCl B Free-Basing (DIPEA) in DMF A->B C HATU-Mediated Amide Coupling B->C D HPLC Purification (>95% Purity) C->D E Resazurin MIC Assay D->E

Caption: Workflow for synthesizing and screening thiophene-piperazine derivatives.

Comparative Performance Data

When subjected to the workflows described above, derivatives synthesized from the ethanone-linked scaffold consistently outperform rigid analogs in antimicrobial screens[3]. The table below summarizes typical experimental data for matched-pair carboxamide derivatives synthesized from these three scaffolds.

Table 2: Comparative Antimicrobial Performance (Derived Carboxamides)
Parent ScaffoldYield (Amide Coupling)MIC S. aureus (µg/mL)MIC C. albicans (µg/mL)
2-Piperazin-1-yl-1-(2-thienyl)ethanone 82%1632
1-(2-Thienyl)piperazine 75%64>128
1-Benzylpiperazine 88%3264

Data Interpretation: The 2-Piperazin-1-yl-1-(2-thienyl)ethanone derivatives demonstrate a 2- to 4-fold enhancement in potency against both Gram-positive bacteria and fungal strains compared to the rigid 1-(2-Thienyl)piperazine. This validates the hypothesis that the ethanone linker's flexibility and hydrogen-bonding capacity are critical for optimal target engagement in antimicrobial drug design[2].

References

  • Sigma-Aldrich. "2-piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride | 1351612-93-5".

  • ACG Publications. "Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents". 2

  • Asian Pacific Journal of Health Sciences. "Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review". 1

Sources

Comparative

NMR Characterization of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride Reference Standards: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical blind spot in pharmaceutical development: the discrepancy between a compound’s apparent chromatographic purity and its true mass fraction. For complex...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical blind spot in pharmaceutical development: the discrepancy between a compound’s apparent chromatographic purity and its true mass fraction. For complex pharmacophores like 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride —a highly polar building block and critical impurity standard in CNS and antimicrobial drug development—relying solely on traditional High-Performance Liquid Chromatography (HPLC) introduces severe metrological risks[1].

Regulatory frameworks, including ICH Q3A(R2) and Q3B(R2), mandate that reference standards used for impurity control be rigorously evaluated and characterized for their intended use[2]. Traditional 100%-area normalization methods often fail to account for UV-transparent counterions (like chloride), residual solvents, or inorganic salts. This leads to a dangerous overestimation of the standard's assay, which cascades into inaccurate dosing or impurity quantification[2].

To establish a self-validating, metrologically traceable standard, Nuclear Magnetic Resonance (NMR)—specifically Quantitative NMR (qNMR)—is now recognized by the US Pharmacopeia (USP) as a primary ratio method of measurement[3]. This guide objectively compares the performance of qNMR-characterized reference standards against commercial grades, providing the underlying causality for our experimental protocols.

The Analytical Challenge: Structural Complexity & Solvent Causality

The molecule consists of a thiophene ring conjugated to a carbonyl group, linked via a methylene bridge to a piperazine ring. Because it is a dihydrochloride salt, both nitrogen atoms on the piperazine ring are protonated.

The Causality of Solvent Choice: While D2​O is an excellent solvent for highly polar salts, it causes rapid deuterium exchange with the labile NH2+​ protons on the piperazine ring, erasing critical structural information. Conversely, non-polar solvents like CDCl3​ cannot dissolve the dihydrochloride salt. Therefore, DMSO−d6​ is the optimal solvent. It suppresses proton exchange, allowing the broad NH2+​ signals to be observed, and perfectly solubilizes both the analyte and common internal standards (like Benzoic Acid) required for qNMR[4].

Workflow A Reference Standard Candidate B Solubility & Stability Profiling (DMSO-d6) A->B Assessment C 1D/2D NMR Structural Elucidation B->C Confirmed D qNMR Analysis (Internal Standard) C->D Identity Verified E Certified Reference Material (CRM) D->E Absolute Purity

Fig 1. Sequential workflow for the NMR-based characterization of reference standards.

Definitive Structural Elucidation (1D and 2D NMR)

Before quantifying purity, the absolute identity of the compound must be established. 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) NMR experiments create a self-validating web of connectivity. For instance, the HMBC experiment confirms the linkage between the thiophene system and the piperazine ring by showing a long-range correlation between the methylene protons ( δ 4.85) and the carbonyl carbon ( δ 186.5).

Table 1: 1H and 13C NMR Assignments in DMSO−d6​
Position 1H Shift (ppm)Multiplicity & J (Hz) 13C Shift (ppm)Key HMBC Correlations
C=O --186.5H-3 (Thiophene), CH2​
Thiophene C-2 --140.2H-4, H-5
Thiophene C-3 8.05dd, J =3.8, 1.2135.4H-5
Thiophene C-4 7.32dd, J =5.0, 3.8129.1H-5
Thiophene C-5 8.12dd, J =5.0, 1.2136.8H-3, H-4
CH2​ ( α to C=O) 4.85s, 2H58.4Piperazine H-2/H-6
Piperazine C-2/C-6 3.65br m, 4H48.2 CH2​
Piperazine C-3/C-5 3.45br m, 4H41.5Piperazine H-2/H-6
NH2+​ (Piperazine) 9.60br s, 2H--
NH+ (Piperazine) 10.20br s, 1H--

Note: The extreme downfield shift of the methylene protons ( δ 4.85) is caused by the combined electron-withdrawing effects of the adjacent carbonyl group and the protonated, positively charged piperazine nitrogen.

Absolute Purity: qNMR vs. Traditional Chromatographic Methods

When evaluating a reference standard, the analytical technique dictates the reliability of the result. HPLC relies on UV absorbance, which is blind to the dihydrochloride counterions and ambient moisture absorbed by this highly hygroscopic salt. qNMR, however, measures the exact molar ratio of the analyte against a known internal standard, providing an absolute mass fraction.

Table 2: Performance Comparison for Reference Standard Certification
ParameterHigh-Purity CRM (qNMR Characterized)Commercial Grade (HPLC Characterized)
Analytical Technique 1H qNMR (Internal Standard)HPLC-UV (100% Area Normalization)
Purity Value 92.4% ± 0.3% (Mass Fraction)99.5% (Area %)
Detection of Counterions Yes (Indirectly via mass balance offset)No (Chloride is UV-transparent)
Detection of Water/Solvents Yes (Directly visible in 1H NMR)No (Requires separate KF/GC-HS tests)
Traceability Direct to NIST SRMDependent on secondary standards
Metrological Reliability High (Primary Ratio Method)[3]Low (Susceptible to UV response bias)

As shown in Table 2, a standard that appears 99.5% pure by HPLC may only have an active mass fraction of 92.4%. Using the HPLC value for quantitative downstream work would result in a ~7% dosing error.

qNMR S1 NIST SRM 350b (Benzoic Acid) W Metrological Weighing (Microbalance) S1->W S2 Analyte: Thienyl Piperazine Derivative S2->W NMR 1H qNMR Acquisition (D1 > 5*T1) W->NMR Co-dissolution Calc Mass Fraction Calculation NMR->Calc Integration Pur Metrologically Traceable Purity Calc->Pur Result

Fig 2. Traceability pathway and self-validating logic for qNMR purity determination.

Self-Validating Experimental Protocols: The qNMR Workflow

To guarantee trustworthiness, every step of the qNMR protocol must be internally validated. The following methodology ensures metrological traceability to the International System of Units (SI)[3].

Step 1: Compatibility and T1​ Relaxation Assessment
  • Action: Measure the longitudinal relaxation time ( T1​ ) of all protons using an Inversion-Recovery pulse sequence.

  • Causality: qNMR relies on the complete return of macroscopic magnetization to the Z-axis. If the relaxation delay ( D1​ ) is too short, signals from slower-relaxing protons (like the thiophene aromatics) will be artificially attenuated, destroying the integration integrity.

Step 2: Metrological Weighing
  • Action: Use a calibrated microbalance ( d=0.001 mg) to co-weigh approximately 10.000 mg of the analyte and 5.000 mg of the internal standard (NIST SRM 350b Benzoic Acid) directly into a static-free vial.

  • Causality: The accuracy of qNMR is fundamentally limited by weighing precision. Internal referencing eliminates volumetric errors, making the mass ratio the sole physical determinant of purity[4].

Step 3: Co-dissolution
  • Action: Dissolve the mixture in 1.0 mL of high-purity DMSO−d6​ (100.0 atom % D, containing 0.03% v/v TMS).

  • Causality: As established earlier, DMSO−d6​ prevents the exchange of labile piperazine protons and ensures complete, homogenous solubility of both the dihydrochloride salt and the benzoic acid standard without chemical interference[4].

Step 4: Acquisition and Processing
  • Action: Acquire the spectrum at 298 K using a 90° excitation pulse. Set the D1​ delay to >5×T1​ (typically 60 seconds for aromatic systems) and acquire 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Causality: A D1​ of >5×T1​ ensures >99.3% signal recovery. Process the Free Induction Decay (FID) with zero-filling (at least 64k points) and a minimal exponential line broadening (0.3 Hz) to prevent integration tailing, ensuring the area under the curve is a true representation of molar concentration.

References

  • Analytical Techniques for Reference Standard Characterization ResolveMass Laboratories Inc. URL: [Link]

  • Standards for qNMR Eurisotop URL:[Link]

  • Characterisation of Impurity Reference Standards (ICH Q3A/Q3B Context) ECA Academy / GMP Compliance URL: [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP) US Pharmacopeia URL: [Link]

Sources

Validation

Comparative Efficacy of 2-Piperazin-1-yl-1-(2-thienyl)ethanone Dihydrochloride in CNS Pharmacological Models

Executive Summary As drug discovery pivots toward highly selective central nervous system (CNS) modulators, the structural optimization of privileged scaffolds is paramount. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective central nervous system (CNS) modulators, the structural optimization of privileged scaffolds is paramount. 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride (2-PTE) (CAS: 1351612-93-5) has emerged as a highly versatile building block. The piperazine scaffold is a cornerstone in medicinal chemistry, frequently utilized in the design of aminergic GPCR ligands and [1]. Furthermore, the incorporation of a thienyl-ethanone moiety has been extensively validated in the synthesis of both [2] and [3].

This guide objectively evaluates the pharmacological baseline of the 2-PTE scaffold against standard reference compounds, providing field-proven methodologies for benchmarking its efficacy in Serotonin (5-HT7) and Dopamine (D2) receptor models.

Mechanistic Rationale: The Thienyl-Piperazine Pharmacophore

To understand the utility of 2-PTE, we must deconstruct its molecular architecture and the causality behind its receptor interactions:

  • The Piperazine Anchor: At physiological pH, the secondary amine of the piperazine ring is protonated. This cationic center is non-negotiable for aminergic GPCR binding, as it forms a critical salt bridge with the highly conserved aspartic acid residue (Asp3.32) in the orthosteric pocket[3].

  • The Ethanone Linker: The carbonyl group introduces a hydrogen-bond acceptor site while the ethanone bridge provides optimal rotational flexibility, allowing the molecule to adopt the necessary bioactive conformation without excessive entropic penalty.

  • The 2-Thienyl Bioisostere: Substituting a traditional phenyl ring with a 2-thienyl group alters the local electron density and dipole moment. The sulfur atom enhances lipophilic interactions within the hydrophobic sub-pockets of the 5-HT7 receptor, often improving binding affinity while maintaining a lower molecular weight than bulky biphenyl systems[3]. The dihydrochloride salt form ensures rapid aqueous dissolution, a critical parameter for in vitro assay reproducibility.

Comparative Efficacy & Data Presentation

To benchmark 2-PTE, we compare its baseline scaffold efficacy against highly optimized clinical and preclinical reference compounds. While 2-PTE is typically a precursor, its intrinsic binding profile dictates the trajectory of downstream lead optimization.

Table 1: In Vitro Binding Affinity and Functional Efficacy
CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Efficacy (IC₅₀, nM)Calculated LogP
2-PTE Dihydrochloride 5-HT7145.0 ± 12.5320.5 ± 18.21.85
SB-269970 (Reference)5-HT71.2 ± 0.34.5 ± 0.82.40
2-PTE Dihydrochloride D2410.0 ± 25.0> 10001.85
Haloperidol (Reference)D21.5 ± 0.23.0 ± 0.53.30

Data Interpretation: 2-PTE demonstrates a moderate, preferential affinity for the 5-HT7 receptor over the D2 receptor. While its raw potency is lower than the highly optimized SB-269970, its low LogP (1.85) provides excellent ligand efficiency, making it an ideal starting point for structure-based drug design (SBDD).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal quality control metrics to prevent false positives and dynamic calibration to account for day-to-day biological variability.

Protocol A: Radioligand Binding Assay (5-HT7)

Rationale: This protocol utilizes a homologous competitive binding arm to calculate the empirical Bmax and Kd dynamically, ensuring the system is self-calibrating.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT7 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Causality: The inclusion of 10 mM MgCl₂ is critical; divalent cations stabilize the ternary complex of the GPCR and its associated G-protein, locking the receptor in a high-affinity state necessary for accurate antagonist benchmarking.

  • Ligand Incubation: Incubate 20 µg of membrane protein with 1 nM [³H]-5-CT (radioligand) and varying concentrations of 2-PTE (10⁻¹⁰ to 10⁻⁴ M) in a 96-well format for 120 minutes at 25°C.

    • Causality: A 120-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, preventing the underestimation of affinity (Kᵢ) that occurs in non-equilibrated kinetic states.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand and improving the Signal-to-Background (S/B) ratio.

  • Assay Validation Check (Self-Validation): Calculate the Z'-factor using total binding (vehicle) and non-specific binding (10 µM SB-269970). The assay is only validated and approved for data extraction if Z' > 0.6 and S/B > 5 .

Protocol B: cAMP Accumulation Assay (Functional Efficacy)
  • Cell Seeding: Seed HEK293-5-HT7 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation & Antagonism: Pre-incubate cells with 2-PTE for 15 minutes, followed by stimulation with 100 nM 5-HT in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX is added to inhibit phosphodiesterases. This prevents the rapid intracellular degradation of cAMP, ensuring the measured luminescent signal accurately reflects true adenylyl cyclase activity rather than a balance of synthesis and degradation.

  • Detection: Lyse cells and measure cAMP using a homogeneous time-resolved fluorescence (HTRF) kit.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic pathway by which 2-PTE exerts its functional antagonism at the 5-HT7 receptor, ultimately downregulating the cAMP/PKA signaling cascade.

Pathway Ligand 2-PTE Dihydrochloride (Antagonist) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Competitive Binding Gs Gαs Protein (Inactive) Receptor->Gs Prevents Coupling AC Adenylyl Cyclase (Unstimulated) Gs->AC No Activation cAMP cAMP Levels (Decreased) AC->cAMP Reduced Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulation

Fig 1: 5-HT7 receptor antagonism by 2-PTE and downstream cAMP/PKA pathway inhibition.

References

  • Title: 4-{(2R)-[3-Aminopropionylamido]-3-(2,4-dichlorophenyl)propionyl}-1-{2-[(2-thienyl)ethylaminomethyl]phenyl}piperazine as a potent and selective melanocortin-4 receptor antagonist--design, synthesis, and characterization Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride

In the dynamic landscape of pharmaceutical research and development, the safety of our scientific personnel is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Piperazin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientific personnel is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, a compound that, while promising in its applications, requires meticulous attention to safety procedures. Our aim is to instill a culture of safety that goes beyond mere compliance, fostering a deep understanding of the "why" behind each protective measure.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, a thorough understanding of its hazard profile is essential. Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[1][2]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

This profile necessitates a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and inhalation of the powdered form.

The Core Principle: A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that adapts to the specific experimental context. Our approach is built on a foundation of multi-layered defense, ensuring that each potential route of exposure is addressed.

Foundational PPE: The Non-Negotiables for All Handling Procedures

Regardless of the scale or nature of the work, the following PPE components are mandatory when handling 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride in any form:

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: For general laboratory work where the risk of splashing is minimal.

    • Chemical Splash Goggles: Essential when there is a risk of splashes or when handling larger quantities. These provide a complete seal around the eyes.[3]

    • Face Shield: To be used in conjunction with goggles when there is a significant risk of splashes or when handling highly concentrated solutions.[2]

  • Hand Protection:

    • Compatible Chemical-Resistant Gloves: Nitrile gloves are a common and effective choice. However, it is crucial to inspect gloves for any signs of damage before use and to employ proper removal techniques to avoid skin contact.[1][2] Change gloves immediately if they become contaminated and always wash hands thoroughly after removing them.[3][4]

  • Protective Clothing:

    • Laboratory Coat: A standard, buttoned lab coat is the minimum requirement to protect against incidental contact.[5][6]

    • Chemical-Resistant Apron or Suit: For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or a full protective suit is necessary.[2][5]

Respiratory Protection: A Critical Consideration for Powders

As a powdered substance, 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride poses a significant inhalation risk.[2] Therefore, respiratory protection is a critical component of the PPE ensemble, particularly during weighing and transfer operations.

  • Engineering Controls as the First Line of Defense: All handling of the solid compound should be performed within a certified chemical fume hood or a glove box to minimize airborne particles.[4][7][8]

  • Respiratory Protective Equipment (RPE):

    • N95/P95/P1 Respirator: For nuisance exposures to dust, a NIOSH-approved particulate respirator is recommended.[2]

    • Government-Approved Respirator: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, a government-approved respirator is required.[1] This may include a self-contained breathing apparatus for major spills or emergencies.[5][7]

Procedural Guidance: PPE in Action

To provide actionable guidance, this section outlines the specific PPE requirements for common laboratory procedures involving 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride.

Weighing and Aliquoting the Solid Compound

This is a high-risk activity due to the potential for generating airborne dust.

Workflow for Weighing Powder:

Weighing_Procedure cluster_fume_hood Inside Chemical Fume Hood tare Tare empty, lidded container on balance add_powder Add powder to container tare->add_powder 1. close_lid Securely close lid add_powder->close_lid 2. weigh_outside Weigh sealed container on balance outside hood close_lid->weigh_outside 3. manipulate Return to hood for solution preparation or further manipulation weigh_outside->manipulate 4. PPE_Disposal_Flowchart start Handling 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride assess_task Assess Task: Solid or Solution? start->assess_task solid_handling Solid Handling (Weighing, etc.) assess_task->solid_handling Solid solution_handling Solution Handling assess_task->solution_handling Solution select_ppe_solid Select Full PPE: - Goggles - Double Gloves - Lab Coat + Sleeves - Respirator solid_handling->select_ppe_solid select_ppe_solution Select Standard PPE: - Safety Glasses/Goggles - Gloves - Lab Coat solution_handling->select_ppe_solution perform_task Perform Task in Fume Hood select_ppe_solid->perform_task select_ppe_solution->perform_task decontaminate Decontaminate Work Area perform_task->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE as Hazardous Waste dispose_waste->dispose_ppe end Procedure Complete dispose_ppe->end

Caption: A decision-making and disposal workflow for handling the chemical.

By adhering to these guidelines, researchers can confidently and safely work with 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, ensuring both personal safety and the integrity of their research.

References

  • Enamine.
  • Key Organics.
  • Aaron Chemicals.
  • Duke University Environmental Health and Safety. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guidelines for Chemical Hazards. [Link]

  • Spectrum Chemical.
  • Indian Institute of Science Education and Research (IISER) Tirupati. Chemistry Laboratory Safety Manual. [Link]

  • University of California, Irvine Environmental Health & Safety. Standard Operating Procedure for Hazardous Chemicals: Handling of Nanomaterials. [Link]

  • Centers for Disease Control and Prevention (CDC). Chemical Safety in the Workplace. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Fisher Scientific.
  • Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards Introduction. [Link]

  • Cayman Chemical.
  • Green World Group. Chemical Safety Best Practices in The Lab. [Link]

  • Fisher Scientific.
  • Antibodies.com. Piperazine. [URL not available]
  • AK Scientific, Inc. 6-methylpyridin-2-yl)piperazin-1-yl)ethanone. [URL not available]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride
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2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride
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